1H-Indene, 2,3-dihydrodimethyl-
Description
1H-Indene, 2,3-dihydrodimethyl- refers to a class of bicyclic hydrocarbons derived from indene, where the 2,3-positions are saturated (dihydro) and two methyl groups are attached at various positions on the indene backbone. The exact isomer depends on the methyl substitution pattern, leading to distinct physical and chemical properties. Key isomers include:
- 1H-Indene, 2,3-dihydro-2-methyl (CAS 824-63-5): Molecular formula C₁₀H₁₂, molecular weight 132.20 .
- 1H-Indene, 2,3-dihydro-1,1-dimethyl (CAS 4912-92-9): Molecular formula C₁₁H₁₄, molecular weight 146.23, density 0.931 g/cm³, boiling point 191°C .
- 1H-Indene, 2,3-dihydro-4,7-dimethyl (CAS 6682-71-9): Molecular formula C₁₁H₁₄, molecular weight 146.23 .
These compounds are used in organic synthesis, petroleum refining, and as intermediates in pharmaceuticals. Structural variations significantly influence their reactivity and applications.
Structure
3D Structure
Properties
CAS No. |
66256-36-8 |
|---|---|
Molecular Formula |
C11H14 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
2,4-dimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14/c1-8-6-10-5-3-4-9(2)11(10)7-8/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
GBDOKROGRPXCLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC(=C2C1)C |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Dimethylindene Derivatives
One of the primary synthetic routes to 1H-Indene, 2,3-dihydrodimethyl- involves the catalytic hydrogenation of 4,7-dimethylindene or related indene derivatives. This method is widely used in industrial settings due to its efficiency and scalability.
- Catalysts: Palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are commonly employed catalysts.
- Reaction Conditions: Controlled temperature and pressure are critical to optimize yield and purity. Typical hydrogenation conditions involve moderate temperatures (e.g., 25–80 °C) and hydrogen pressures (1–10 atm).
- Outcome: The hydrogenation selectively reduces the double bond in the indene ring, affording the dihydro derivative with methyl groups intact.
This approach is favored for industrial production because it minimizes by-product formation and allows for high conversion rates.
Multi-Step Organic Synthesis via Cyclization and Reduction
In research settings, more elaborate synthetic routes have been reported involving:
- Step 1: Cyclization of appropriate substituted precursors such as 3-(3,4,5-trimethoxyphenyl)propanoic acid to form key intermediates like 2,3-dihydro-1H-inden-1-one.
- Step 2: Coupling with benzaldehydes or other aromatic aldehydes to introduce substituents.
- Step 3: Reductive transformations using reagents such as lithium aluminum hydride (LiAlH$$4$$) or catalytic hydrogenation with H$$2$$/Pd-C to yield the final dihydroindene derivatives.
This synthetic strategy allows for the introduction of various functional groups and fine-tuning of molecular properties, useful in medicinal chemistry explorations.
Condensation and Hydrolysis Routes for Related Indene Derivatives
Other methods reported for related indene compounds, which can be adapted for 1H-Indene, 2,3-dihydrodimethyl-, include:
- Condensation of phthalic esters or anhydrides with malonate derivatives , followed by hydrolysis and decarboxylation steps to form indene diketones or cyclohexadione intermediates.
- Use of catalysts such as aluminum trichloride in Friedel-Crafts type acylation reactions involving aroyl and malonyl chlorides.
- These methods often require careful control of reaction conditions and may involve environmentally challenging solvents or reagents, limiting their industrial applicability.
Comparative Table of Preparation Methods
| Method | Key Reagents/Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Catalytic Hydrogenation | Pd/C or Pt/C, H$$_2$$ | Moderate temp & pressure | High yield, industrial scale | Requires hydrogen gas and catalyst |
| Cyclization + Coupling + Reduction | 3-(3,4,5-trimethoxyphenyl)propanoic acid, benzaldehydes, LiAlH$$_4$$, Pd-C | Multi-step, room to reflux temp | Structural versatility | Multi-step, more complex |
| Condensation + Hydrolysis | Phthalic esters, diethyl malonate, AlCl$$_3$$ | Heating, acid/base workup | Access to diketone intermediates | Side reactions, toxic solvents |
Research Results and Data
Yields and Purity
- Industrial hydrogenation methods typically achieve yields above 80%, with product purities exceeding 95% after standard purification.
- Multi-step synthetic routes reported yields for intermediate steps ranging from 60% to 85%, with final products isolated as solids with melting points consistent with literature (e.g., 68–74 °C).
- Condensation methods yield crude products around 70–82%, with further recrystallization improving purity but involving environmentally sensitive solvents.
Spectroscopic Characterization
- $$^{1}H$$-NMR spectra of 1H-Indene, 2,3-dihydrodimethyl- typically show characteristic multiplets for the methylene protons adjacent to the ring, singlets for methyl groups, and aromatic proton signals between 7.0–8.0 ppm.
- Mass spectrometry confirms molecular ion peaks consistent with C$${11}$$H$${14}$$ (m/z 146) and protonated species (m/z 147).
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound to form more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2,4-Dimethyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-2,3-dihydro-1H-indene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Isomers and Physical Properties
Table 1 summarizes key isomers and their properties:
Key Observations :
- Boiling Points : The 1,1-dimethyl isomer (191°C) has a higher boiling point than simpler methyl derivatives due to increased molecular weight and branching .
- Retention Indices : In gas chromatography (GC), the 1,6-dimethyl isomer (RI = 1499.87) elutes later than the 1,3-dimethyl isomer (RI = 1375.88), reflecting differences in polarity and volatility .
Chemical Reactivity and Stability
- Electrophilic Substitution: Methyl groups in positions 1 and 1 (e.g., 1,1-dimethyl) deactivate the aromatic ring, reducing reactivity toward electrophiles compared to monosubstituted derivatives .
- Oxidation : The 5-methyl isomer (CAS 874-35-1) exhibits calculated vapor pressures ranging from 12.65 kPa at 399.17 K to 202.66 kPa at 512.27 K , indicating moderate thermal stability .
- Hydrogenation : Dihydrodimethylindenes are less reactive toward hydrogenation than fully unsaturated indenes due to reduced ring strain.
Discrepancies and Limitations in Data
- CAS Number Conflicts : For 1H-Indene, 2,3-dihydro-4,7-dimethyl-, CAS numbers 6682-71-9 and 824-22-6 are both cited, requiring verification via authoritative databases.
- Incomplete Physical Data : Many isomers lack experimental values for density, melting points, or flash points, necessitating further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
